![molecular formula C19H15ClN2O B14293491 (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene CAS No. 113802-39-4](/img/structure/B14293491.png)
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) connected to a benzene ring substituted with a benzyloxy group and a chlorine atom. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)-3-chlorobenzene. This can be achieved through the nucleophilic aromatic substitution reaction of 4-chloro-3-nitrobenzene with benzyl alcohol in the presence of a base such as potassium carbonate.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent like iron powder in acidic conditions.
Diazotization: The amine group is converted to a diazonium salt by treating it with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: Finally, the diazonium salt is coupled with benzene to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst, leading to the formation of hydrazines.
Substitution: The benzyloxy and chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Hydrazines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, it can interact with enzymes and proteins, modulating their activity and affecting various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-[4-(Benzyloxy)-3-methoxyphenyl]-2-phenyldiazene
- (E)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-phenyldiazene
- (E)-1-[4-(Benzyloxy)-3-fluorophenyl]-2-phenyldiazene
Uniqueness
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Propiedades
Número CAS |
113802-39-4 |
|---|---|
Fórmula molecular |
C19H15ClN2O |
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
(3-chloro-4-phenylmethoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-18-13-17(22-21-16-9-5-2-6-10-16)11-12-19(18)23-14-15-7-3-1-4-8-15/h1-13H,14H2 |
Clave InChI |
IXGIKVZEJRRXHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


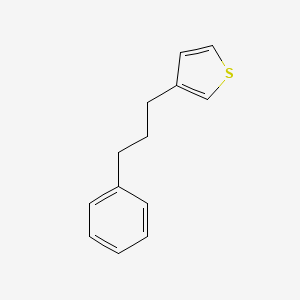
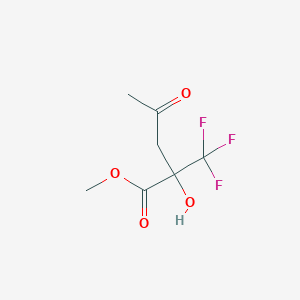
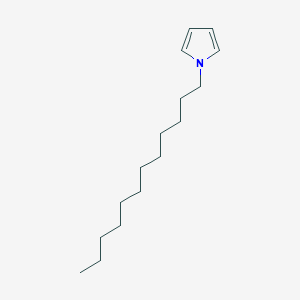
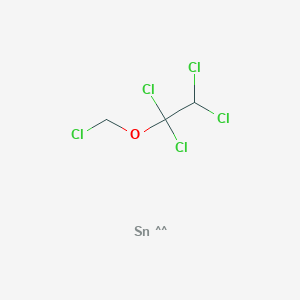
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
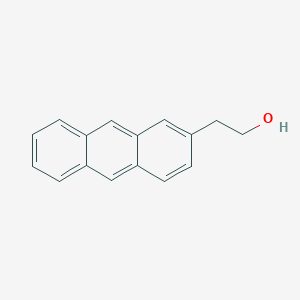
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

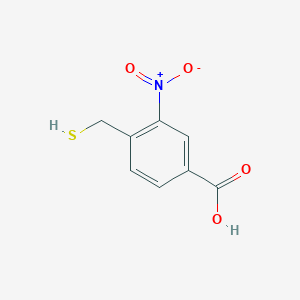

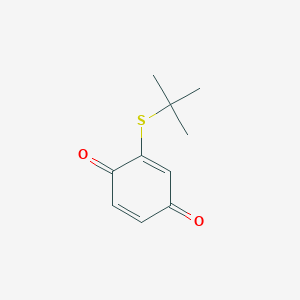
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)

